N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Description
N-(2-Chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a methoxy group at position 2, a sulfonamide group linked to a 2-chlorophenyl moiety at position 1, and a 1,1-dioxido-3-oxoisothiazolidin-2-yl group at position 3. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S2/c1-25-14-7-6-11(19-16(20)8-9-26(19,21)22)10-15(14)27(23,24)18-13-5-3-2-4-12(13)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQHOUDJQRTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a chlorophenyl group, an isothiazolidinone moiety, and a methoxybenzenesulfonamide component. Its molecular formula is C13H15ClN2O3S, with a molecular weight of approximately 314.78 g/mol. The presence of the dioxidoisothiazolidin structure is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical regulators in various signaling pathways, including those involved in cell growth and differentiation. Inhibition of PTPs can lead to enhanced insulin signaling and potential therapeutic effects in diabetes and obesity management .
Antidiabetic Effects
A notable study demonstrated that this compound significantly improved insulin sensitivity in diabetic models by modulating PTP1B activity. The inhibition of PTP1B leads to enhanced insulin receptor signaling, suggesting its potential as an antidiabetic agent .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Case Study 1: Insulin Sensitivity Improvement
In a controlled study involving diabetic rats, administration of the compound resulted in a 30% reduction in blood glucose levels compared to the control group. This effect was attributed to the compound's ability to enhance insulin signaling pathways by inhibiting PTP1B activity .
Case Study 2: Cancer Cell Line Testing
In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
This compound, synthesized by Aziz-ur-Rehman et al. (2013), shares the 5-chloro-2-methoxyphenyl and benzenesulfonamide groups but lacks the isothiazolidinone-dioxide substituent. It exhibited moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the absence of the isothiazolidinone-dioxide ring reduces potency compared to the target compound .
(E)-5-(3-(4-Chlorophenyl)Acryloyl)-2-Methoxybenzenesulfonamide (Compound 75)
This chalcone-sulfonamide hybrid contains a 4-chlorophenyl acryloyl group instead of the isothiazolidinone-dioxide moiety. It demonstrated potent anti-cancer activity against HCT-116 colon cancer cells (IC₅₀ = 3.8 µM), indicating that the acryloyl group may enhance cytotoxicity compared to the target compound’s heterocyclic system .
Heterocyclic Substituent Effects
Thiadiazole Derivatives
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives (e.g., from ) feature a thiadiazole ring instead of isothiazolidinone-dioxide. These compounds showed antimicrobial activity (MIC = 12.5–25 µg/mL against Bacillus subtilis), but their lower molecular weight and reduced polarity may limit bioavailability compared to the target compound’s sulfone and ketone functionalities .
Thiazolidinone Derivatives
The compound 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () shares the 2-chlorophenyl and sulfonamide groups but incorporates a thioxothiazolidinone ring. Its anti-inflammatory activity (via COX-2 inhibition) highlights how sulfur oxidation states (e.g., thione vs. sulfone) influence target selectivity .
Pharmacological Activity Comparison
Electronic and Steric Properties
In contrast, the thiadiazole () and thiazolidinone () derivatives exhibit varying electron densities, affecting their interaction with targets like cholinesterase or COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
